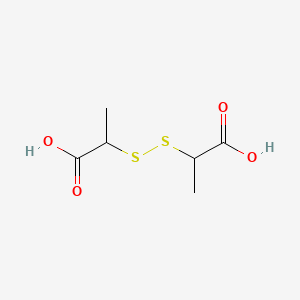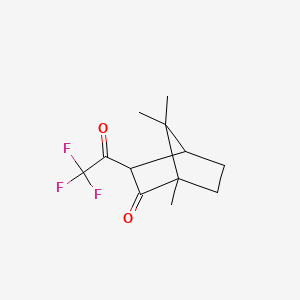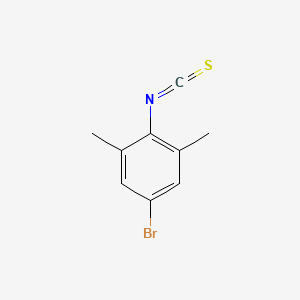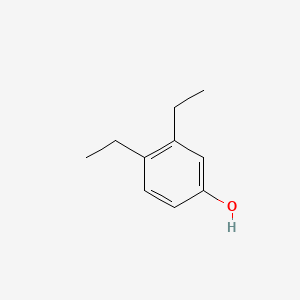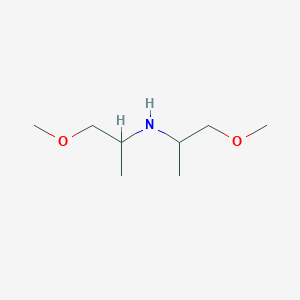
(Tetrahydro-pyran-2-yloxy)-acetonitrile
Descripción general
Descripción
Tetrahydro-pyran-2-yloxy)-acetonitrile (THP-2-CN) is a compound that has been studied for its potential applications in various scientific research fields. It is a derivative of acetonitrile and is synthesized by the reaction of acetonitrile with 2-hydroxy-tetrahydropyran. THP-2-CN is a colorless liquid at room temperature and is soluble in most organic solvents. It has been studied for its potential applications in organic synthesis, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Electrogenerated Base-Promoted Synthesis : Tetrahydrobenzo[b]pyran derivatives are synthesized using an electrogenerated base of malononitrile in acetonitrile. This process involves a one-pot, three-component condensation at room temperature, demonstrating the utility of (Tetrahydro-pyran-2-yloxy)-acetonitrile in facilitating complex chemical reactions (Fotouhi et al., 2007).
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Moiety : This compound serves as a key intermediate in the synthesis of various heterocycles, such as pyrazoles and thiophenes. It plays a role in creating compounds with potential antioxidant activity, highlighting its significance in synthetic chemistry (El‐Mekabaty, 2015).
Catalytic Synthesis of Chromeno[3′,4′5,6]pyrano[2,3-d]pyrimidines
: The electrogenerated anion of acetonitrile, including this compound, facilitates the synthesis of novel chromeno[3′,4′:5,6]pyrano[2,3-d]pyrimidines. This indicates its role in the development of new chemical compounds (Kazemi-Rad et al., 2014).
Quantitative Determination in Biological Samples
- Quantification of Daumone in Plasma : A method using mass spectrometry for the quantitative determination of daumone, which includes the this compound moiety, in rat plasma was developed. This method emphasizes its importance in biological and pharmacological research (Noh et al., 2011).
Propiedades
IUPAC Name |
2-(oxan-2-yloxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWCNNOFHOBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337762 | |
| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17521-49-2 | |
| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was PTMT discovered, and what is its known biological activity?
A1: PTMT was discovered during research on amygdalin, a naturally occurring compound found in various plants. Researchers used an extracellular enzyme mixture from Aspergillus niger to catalytically degrade amygdalin, leading to the identification and purification of PTMT []. Importantly, PTMT was found to possess antitumor activity.
Q2: The research mentions a newly developed SPE-HPLC method for analyzing PTMT. Can you elaborate on the significance of this method?
A2: Understanding the pharmacokinetic properties of a potential drug candidate like PTMT is crucial. This involves studying its absorption, distribution, metabolism, and excretion within an organism. The developed SPE-HPLC method allows researchers to precisely measure the concentration of PTMT in mouse plasma samples []. This is essential for determining how PTMT behaves within a living system, which is a key step towards evaluating its potential as a therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



